2-Hexanol, 2-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4396-98-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-phenylhexan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
HANZCFMKZJDWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of 2 Hexanol, 2 Phenyl
Strategic Approaches to the Synthesis of 2-Hexanol (B165339), 2-phenyl-
The creation of the tertiary alcohol 2-phenyl-2-hexanol is most commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone, a cornerstone of carbon-carbon bond formation.
The Grignard reaction is the quintessential method for synthesizing 2-phenyl-2-hexanol. khanacademy.orgblogspot.com This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone's carbonyl group. brainly.in The synthesis of a tertiary alcohol like 2-phenyl-2-hexanol requires a ketone as a starting material. brainly.in Following the nucleophilic addition, a magnesium alkoxide intermediate is formed, which is then protonated during an acidic workup to yield the final tertiary alcohol. youtube.com
Two primary retrosynthetic pathways exist for the Grignard synthesis of 2-phenyl-2-hexanol:
Route A: The reaction between acetophenone (B1666503) and n-butylmagnesium bromide. vedantu.com
Route B: The reaction between 2-hexanone (B1666271) and phenylmagnesium bromide. acs.org
Both routes successfully yield the desired product, and the choice of precursors often depends on the commercial availability and cost of the starting materials.
The success and yield of a Grignard synthesis are highly dependent on meticulous control of reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the exclusion of protic substances.
Solvent Effects: The solvent plays a critical role in stabilizing the Grignard reagent through coordination and influencing its reactivity. acs.org Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard due to their ability to solvate the magnesium center, preventing aggregation and enhancing nucleophilicity. quora.com However, the choice of solvent can significantly impact yield and byproduct formation. A systematic evaluation of solvents for Grignard reactions has shown that 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, can offer superior performance by suppressing side reactions such as Wurtz coupling, particularly in the formation of benzylic Grignard reagents. rsc.org
Interactive Data Table: Effect of Solvent on Grignard Product Yield Below is a representative data table illustrating the impact of solvent choice on the isolated yield of a product from a benzyl (B1604629) Grignard reaction, highlighting the efficiency of different ethereal solvents. rsc.org
| Solvent | Activator | Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | Iodine | 94 | 4 |
| Tetrahydrofuran (THF) | Iodine | 27 | 71 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine | 90 | 7 |
| Cyclopentyl methyl ether (CPME) | DIBAL-H in THF | 45 | 40 |
This data is based on the reaction of benzyl chloride and may vary for the specific synthesis of 2-phenyl-2-hexanol.
Temperature Control: Reaction temperature is a crucial factor for selectivity. Lower temperatures are often employed to minimize side reactions. For instance, in reactions with substrates susceptible to enolization, low temperatures favor the desired nucleophilic addition over proton abstraction. chegg.com Reactions are typically initiated at 0 °C and may be allowed to warm to room temperature as the reaction proceeds. youtube.com Maintaining a low temperature can be essential for achieving high conversion with minimal formation of undesired products. chegg.com
The two primary Grignard routes to 2-phenyl-2-hexanol involve distinct combinations of nucleophiles (Grignard reagent) and electrophiles (ketone). vedantu.comscielo.br
Route A (Acetophenone + n-Butylmagnesium Bromide): In this pathway, the Grignard reagent is an alkyl nucleophile. Primary alkyl Grignard reagents like n-butylmagnesium bromide are highly reactive. Acetophenone, an aryl ketone, serves as the electrophile.
Route B (2-Hexanone + Phenylmagnesium Bromide): This route employs an aryl Grignard reagent, which is generally more stable and less basic than its alkyl counterpart. The electrophile is an aliphatic ketone, 2-hexanone.
The primary selectivity challenge in these reactions is the competition between nucleophilic addition and side reactions. With sterically hindered ketones or bulky Grignard reagents, enolization (where the Grignard reagent acts as a base) and reduction (where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon) can become significant competing pathways. However, for the synthesis of 2-phenyl-2-hexanol, where the precursors are not exceptionally hindered, nucleophilic addition is the strongly favored pathway.
While Grignard synthesis produces a racemic mixture of 2-phenyl-2-hexanol, chemoenzymatic and biocatalytic methods offer a route to enantiomerically enriched forms. The synthesis of chiral tertiary alcohols is a significant challenge, but enzymatic kinetic resolution (KR) of racemic mixtures has proven to be an effective strategy. nih.govbohrium.com
In enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. This allows for the separation of a highly enantioenriched ester and the unreacted, enantioenriched alcohol. Lipases are commonly used for this purpose. Studies on structurally similar tertiary benzylic alcohols have demonstrated the efficacy of this approach. nih.govnih.gov
Interactive Data Table: Enzymatic Kinetic Resolution of Tertiary Benzylic Alcohols The following table summarizes results from the kinetic resolution of a model tertiary benzylic alcohol using Candida antarctica lipase (B570770) A (CAL-A), showcasing the influence of the acyl donor and solvent on the reaction's efficiency. nih.gov
| Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Vinyl butyrate | Heptane | 4 | 44 | 99 |
| Vinyl butyrate | Isooctane | 5 | 45 | 96 |
| Vinyl acetate | Toluene | 24 | 28 | 98 |
| Butyric anhydride (B1165640) | Heptane | 24 | 14 | 99 |
These results are for the resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399) and serve as a model for the resolution of similar tertiary benzylic alcohols.
Other advanced strategies include the asymmetric synthesis using chiral auxiliaries, such as a stereogenic sulfoxide, to direct the addition of organometallic reagents to a ketone, yielding tertiary alcohols in high diastereomeric and enantiomeric purity. bohrium.comyoutube.com
Beyond the Grignard reaction, other synthetic methodologies can be employed to construct phenyl-substituted tertiary alcohols.
Friedel-Crafts Reaction Pathways: The Friedel-Crafts reaction provides a classical method for attaching substituents to an aromatic ring. nih.gov A potential, though less common, route to 2-phenyl-2-hexanol could involve the Friedel-Crafts alkylation of benzene (B151609) with a C6 substrate like 2-methyl-1-pentene (B165372) or 2-hexen-2-ol under strong acid catalysis (e.g., H₂SO₄, AlCl₃). This would proceed through the formation of a tertiary carbocation which is then attacked by the benzene ring. However, Friedel-Crafts alkylations are often plagued by issues of polyalkylation and carbocation rearrangements, which can limit their synthetic utility for specific targets. youtube.com
A more controlled, two-step approach involves Friedel-Crafts acylation. Benzene can be acylated with hexanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ to produce hexanophenone. Subsequent reaction of this ketone with a methyl Grignard reagent (CH₃MgBr) followed by acidic workup would yield 2-phenyl-2-hexanol. This acylation-addition sequence avoids the rearrangement problems associated with direct alkylation.
Grignard Reagent-Mediated Syntheses of 2-Phenyl-2-hexanol
Mechanistic Elucidation of Reactions Involving 2-Hexanol, 2-phenyl-
Mechanism of Grignard Synthesis: The formation of 2-phenyl-2-hexanol via the Grignard reaction proceeds through a well-established mechanism.
Formation of the Grignard Reagent: An organohalide (e.g., n-butyl bromide or bromobenzene) reacts with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide.
Nucleophilic Addition: The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone (e.g., acetophenone or 2-hexanone). This addition is believed to proceed through a six-membered ring transition state involving two molecules of the Grignard reagent, which helps to deliver the nucleophilic group to the carbonyl carbon.
Formation of Alkoxide: This attack breaks the pi bond of the carbonyl, forming a tetrahedral magnesium alkoxide intermediate.
Protonation: In a separate workup step, a protic acid (such as H₃O⁺) is added to protonate the alkoxide, yielding the final 2-phenyl-2-hexanol product.
Mechanism of Acid-Catalyzed Dehydration: Tertiary benzylic alcohols like 2-phenyl-2-hexanol readily undergo dehydration when treated with strong acids (e.g., H₂SO₄) and heat. This reaction typically follows an E1 (Elimination, unimolecular) mechanism.
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a relatively stable tertiary benzylic carbocation. The stability of this intermediate is enhanced by both hyperconjugation with the adjacent alkyl groups and resonance delocalization of the positive charge into the phenyl ring.
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. This results in the formation of an alkene. Depending on which adjacent proton is removed, a mixture of alkene isomers can be formed.
Stereochemical Course of Nucleophilic Substitution Reactions of 2-Hexanol, 2-phenyl-
Nucleophilic substitution reactions at the tertiary, benzylic carbon center of 2-phenyl-2-hexanol are governed predominantly by the stability of the potential carbocation intermediate. The structure of this alcohol, featuring a phenyl group and alkyl chains attached to the carbinol carbon, sterically hinders the backside attack required for a bimolecular (S(_N)2) mechanism. blogspot.commasterorganicchemistry.com Consequently, nucleophilic substitution proceeds almost exclusively through a unimolecular (S(_N)1) pathway. byjus.comlibretexts.org
The S(_N)1 mechanism involves a two-step process:
Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group in an acidic medium, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a planar, achiral tertiary benzylic carbocation. byjus.comyoutube.com This carbocation is particularly stable due to the resonance delocalization of the positive charge by the adjacent phenyl group and the inductive effect of the alkyl groups.
Nucleophilic Attack: The incoming nucleophile can then attack the planar carbocation from either face with nearly equal probability. masterorganicchemistry.com
If the reaction starts with an enantiomerically pure form of 2-phenyl-2-hexanol, the S(_N)1 mechanism leads to a nearly racemic mixture of the product. This loss of stereochemical integrity, known as racemization, is a hallmark of the S(_N)1 pathway. masterorganicchemistry.compressbooks.pub The slight preference for inversion of configuration that is sometimes observed is attributed to the formation of an ion pair, where the departing leaving group momentarily shields one face of the carbocation.
| Factor | S(_N)1 Reaction of 2-phenyl-2-hexanol | S(_N)2 Reaction of 2-phenyl-2-hexanol |
| Mechanism | Two steps via a carbocation intermediate. byjus.com | One concerted step. byjus.com |
| Substrate | Tertiary, benzylic alcohol - Highly favored. libretexts.org | Sterically hindered - Highly disfavored. masterorganicchemistry.com |
| Rate Law | Unimolecular: Rate = k[Substrate]. masterorganicchemistry.com | Bimolecular: Rate = k[Substrate][Nucleophile]. youtube.com |
| Stereochemistry | Racemization (mixture of inversion and retention). pressbooks.pub | Inversion of configuration (if it were to occur). libretexts.org |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols). byjus.compressbooks.pub | Favored by polar aprotic solvents (e.g., acetone, DMSO). pressbooks.pub |
Investigations into Dehydration and Elimination Pathways of 2-Hexanol, 2-phenyl-
The acid-catalyzed dehydration of 2-phenyl-2-hexanol is an elimination reaction that primarily follows the unimolecular elimination (E1) pathway, which is mechanistically related to the S(_N)1 reaction. libretexts.org This preference is due to the stability of the tertiary carbocation intermediate formed upon the loss of water. pharmaguideline.com
The E1 mechanism proceeds in the following steps:
Protonation of the Hydroxyl Group: An acid catalyst protonates the -OH group, turning it into a good leaving group, H(_2)O. chemguide.co.uk
Formation of a Carbocation: The protonated alcohol loses a water molecule to form the stable tertiary benzylic carbocation. libretexts.orgchemguide.co.uk This is the rate-determining step of the reaction. pharmaguideline.com
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.org
Due to the structure of the carbocation intermediate, deprotonation can occur from different adjacent carbons, leading to a mixture of alkene products. The major product is typically predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be formed preferentially.
For 2-phenyl-2-hexanol, elimination can produce the following alkenes:
2-phenyl-1-hexene (from loss of a proton from the methyl group)
(E/Z)-2-phenyl-2-hexene (from loss of a proton from the methylene (B1212753) group of the butyl chain)
The (E/Z)-2-phenyl-2-hexene isomers are the major products as they are more highly substituted (trisubstituted double bond) compared to 2-phenyl-1-hexene (disubstituted double bond).
| Mechanism Step | Description |
| 1. Protonation | The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄). libretexts.org |
| 2. Carbocation Formation | Loss of a water molecule to form a stable tertiary benzylic carbocation. libretexts.org |
| 3. Deprotonation | A base removes a β-hydrogen, leading to the formation of a π-bond. libretexts.org |
| Products | A mixture of alkenes, with the most substituted alkene being the major product (Zaitsev's rule). |
Stereochemical Control and Resolution of 2-Hexanol, 2-phenyl- Enantiomers
Enantioselective Synthesis Strategies for Chiral 2-Hexanol, 2-phenyl-
The creation of a single enantiomer of 2-phenyl-2-hexanol, a chiral tertiary alcohol, is a significant challenge in asymmetric synthesis. uwindsor.ca Strategies typically focus on the enantioselective addition of an organometallic nucleophile to a prochiral ketone, controlled by a chiral catalyst or auxiliary. york.ac.uk
A common approach is the asymmetric addition of a butyl nucleophile (from an organolithium or Grignard reagent) to acetophenone. To control the stereochemistry, a chiral ligand is added to the reaction. This ligand coordinates to the metal cation of the organometallic reagent, creating a chiral environment that directs the nucleophile to attack one face of the ketone preferentially over the other.
Key strategies include:
Chiral Ligands: Bidentate chiral ligands, such as (-)-sparteine (B7772259) or chiral diamines, can complex with the organometallic reagent, inducing enantioselectivity in the addition to the ketone.
Chiral Catalysts: The use of chiral catalysts, often based on metals like titanium, zinc, or rhodium, in conjunction with organometallic reagents can achieve high levels of enantiomeric excess (e.e.). nih.gov
Chiral Auxiliaries: An achiral substrate can be modified by attaching a chiral auxiliary. du.ac.intcichemicals.com This auxiliary directs a subsequent reaction before being cleaved, yielding the chiral product.
Diastereoselective Approaches in the Preparation of 2-Hexanol, 2-phenyl- Derivatives
Diastereoselective synthesis aims to control the stereochemical outcome when a new chiral center is created in a molecule that already contains one or more stereocenters. For derivatives of 2-phenyl-2-hexanol, this could involve reactions at another position in the molecule.
For instance, if a derivative of 2-phenyl-2-hexanol contains another functional group, such as a ketone or a double bond along the butyl chain, the existing chiral center at C2 can influence the stereochemistry of reactions at that remote site. This influence, known as substrate-controlled diastereoselection, arises from steric or electronic effects exerted by the chiral center.
A classic example is the reduction of a ketone in a molecule that already has a chiral center. According to Cram's rule, the incoming nucleophile (e.g., a hydride) will preferentially attack the carbonyl from the less sterically hindered face, leading to the formation of one diastereomer in excess. The stereochemical arrangement of the large (phenyl), medium (butyl), and small (methyl) groups around the existing stereocenter dictates the facial bias of the attack.
Methodologies for the Resolution of Racemic 2-Hexanol, 2-phenyl-
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual, pure enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org The resolution of racemic 2-phenyl-2-hexanol requires converting the enantiomers into diastereomers, which have different physical properties and can be separated. pharmtech.com
Common methodologies include:
Classical Chemical Resolution: This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. wikipedia.orgchemeurope.com For an alcohol, a common strategy is to react it with a chiral carboxylic acid (e.g., tartaric acid derivatives, Mosher's acid) to form diastereomeric esters. libretexts.orglibretexts.org These esters can then be separated by fractional crystallization or chromatography. libretexts.org After separation, hydrolysis of the individual esters yields the pure enantiomers of the alcohol and recovers the chiral resolving agent.
Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes, particularly lipases. researchgate.net In a process called kinetic resolution, an enzyme is used to selectively acylate one enantiomer of the alcohol in the presence of an acyl donor (like vinyl acetate). This results in a mixture of one acylated enantiomer (the ester) and the unreacted enantiomer (the alcohol), which can then be easily separated. umw.edu This method is often highly efficient, providing high enantiomeric excess for both the product and the remaining starting material. nih.govresearchgate.net
Chiral Chromatography: Racemic 2-phenyl-2-hexanol can be separated directly using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), employing a chiral stationary phase. The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation.
| Method | Principle | Advantages | Disadvantages |
| Chemical Resolution | Forms separable diastereomeric esters with a chiral acid. libretexts.org | Well-established, applicable to large scales. | Can be tedious; requires a suitable resolving agent. wikipedia.org |
| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer. researchgate.net | High selectivity, mild conditions. nih.gov | Maximum 50% yield for a single enantiomer; enzyme cost. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Direct separation, high purity. | Expensive for large-scale separations, requires specialized equipment. |
Derivatization and Transformation Chemistry of 2-Hexanol, 2-phenyl-
The chemical behavior of 2-phenyl-2-hexanol is characterized by the steric hindrance around the tertiary hydroxyl group and the electronic effects of the adjacent phenyl ring. These factors make the hydroxyl group a poor nucleophile but a good leaving group upon protonation, favoring reactions that involve its departure and the formation of a stable carbocation.
The formation of esters and ethers from tertiary alcohols like 2-phenyl-2-hexanol is often complicated by competing elimination (dehydration) reactions, especially under acidic conditions. However, specific methodologies have been developed to favor the desired substitution products.
Esterification:
Direct acid-catalyzed esterification (Fischer esterification) of 2-phenyl-2-hexanol with carboxylic acids is generally inefficient due to steric hindrance and the high propensity for the alcohol to dehydrate under the required acidic and thermal conditions. To circumvent this, milder methods are employed. One effective approach involves the use of an acid anhydride with a reusable solid catalyst. A patented process demonstrates the selective esterification of tertiary alcohols using catalysts composed of halides of indium, gallium, zinc, and iron. google.com This method allows for high conversion and selectivity to the corresponding tertiary ester at moderate temperatures. google.com
Another strategy for esterifying sterically hindered alcohols utilizes benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), which then react with the tertiary alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net This approach avoids the harsh acidic conditions that lead to dehydration.
Interactive Table: Esterification Methods for Tertiary Alcohols
| Method | Reagents | Catalyst/Base | Key Features | Reference |
|---|---|---|---|---|
| Acid Anhydride Esterification | Carboxylic Acid Anhydride (e.g., Acetic Anhydride) | Solid Lewis Acid (e.g., InCl₃, ZnCl₂) | High selectivity for tertiary esters; avoids strong protic acids; reusable catalyst. | google.com |
| Benzotriazole Esters | Carboxylic Acid, HOBt, EDC | DMAP or Calcined Hydrotalcite | Forms an activated ester intermediate; proceeds under mild, basic conditions. | researchgate.net |
| Un-catalyzed Acylation | Acetyl Chloride | None (Solvent-free) | Efficient for benzylic alcohols under solvent-free conditions, minimizing side reactions. | iiste.org |
Etherification:
The synthesis of ethers from 2-phenyl-2-hexanol is also challenging. Acid-catalyzed etherification often leads to the formation of symmetric ethers through self-coupling, alongside significant amounts of alkene byproducts from dehydration. nih.gov Iron(III) chloride has been used to catalyze the symmetrical etherification of various benzylic alcohols. nih.govacs.org However, for tertiary benzylic alcohols, this self-coupling can be a dominant and often undesired pathway. nih.gov
Phase-transfer catalysis (PTC) represents a viable method for the etherification of tertiary alcohols. Reports have shown that O-alkylation of sterically hindered tertiary alcohols can be achieved using an alkyl halide (e.g., benzyl bromide) in a biphasic system with aqueous sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). phasetransfercatalysis.com This technique avoids strongly acidic conditions, thereby suppressing the dehydration side reaction.
The conversion of the hydroxyl group in 2-phenyl-2-hexanol to a halide is a more straightforward transformation, typically proceeding through an SN1 mechanism due to the stability of the tertiary benzylic carbocation.
Reaction with Hydrogen Halides:
Tertiary alcohols react readily with hydrogen halides (HCl, HBr, HI) to form the corresponding alkyl halides. The reaction is acid-catalyzed, where the first step is the protonation of the hydroxyl group to form a good leaving group (water). This is followed by the departure of water to generate a stable tertiary carbocation, which is then attacked by the halide ion. The reactivity order of hydrogen halides is HI > HBr > HCl.
Other Halogenating Agents:
Besides hydrogen halides, other reagents can be used to convert alcohols to alkyl halides. Thionyl chloride (SOCl₂) is commonly used for the synthesis of alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. These reagents are often preferred for primary and secondary alcohols but can also be effective for tertiary alcohols, typically reacting via an SN1-like mechanism after initial formation of an intermediate chlorosulfite or phosphite (B83602) ester.
A notable transformation for tertiary benzyl alcohols is their conversion to vicinal halohydrins. This reaction proceeds by an initial dehydration of the alcohol to form an alkene intermediate (in this case, 2-phenyl-2-hexene), which is then halogenated in situ by an N-halosuccinimide (NCS or NBS) in an aqueous medium.
Interactive Table: Halogenation Reactions of Tertiary Alcohols
| Transformation | Reagents | Mechanism | Product | Reference |
|---|---|---|---|---|
| Conversion to Alkyl Halide | HX (HCl, HBr, HI) | SN1 | 2-Halo-2-phenylhexane | |
| Conversion to Alkyl Chloride | SOCl₂ | SN1-like | 2-Chloro-2-phenylhexane | |
| Conversion to Alkyl Bromide | PBr₃ | SN1-like | 2-Bromo-2-phenylhexane | |
| Conversion to Vicinal Halohydrin | N-Halosuccinimide (NCS/NBS), H₂O | Dehydration followed by Halogenation | 1-Halo-2-phenylhexan-2-ol or 2-Halo-2-phenylhexan-1-ol |
The valorization of 2-phenyl-2-hexanol primarily involves its use as a precursor to more valuable chemical intermediates. The most significant pathway for this upgrading is catalytic dehydration to form alkenes, which serve as versatile platform molecules.
Catalytic Dehydration:
Acid-catalyzed dehydration of 2-phenyl-2-hexanol readily occurs to produce a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism, initiated by the protonation of the hydroxyl group and subsequent loss of water to form the stable tertiary benzylic carbocation. A proton is then eliminated from an adjacent carbon to form a double bond. Due to the presence of different adjacent protons, a mixture of regioisomers and stereoisomers is expected. The primary products would be (E/Z)-2-phenyl-2-hexene and 2-phenyl-1-hexene, with the more substituted internal alkene (Zaitsev's rule product) generally being the major product. Various catalysts, including mineral acids (H₂SO₄), solid acid catalysts, and certain metal triflates (e.g., Hf(OTf)₄, Bi(OTf)₃), can efficiently promote this transformation. acs.org
Valorization of Phenylhexene Products:
The resulting mixture of phenylhexenes, which are styrenic compounds, has significant potential for further upgrading. These alkenes can be used as monomers or co-monomers in polymerization reactions. Furthermore, they can undergo a variety of valuable chemical transformations:
Hydrogenation: Catalytic hydrogenation of the alkene double bond would yield 2-phenylhexane, a component of linear alkylbenzenes used in the production of surfactants.
Oxidation: Oxidative cleavage of the double bond can lead to the formation of valuable carbonyl compounds like acetophenone and pentanal, or further to benzoic acid and pentanoic acid, which are important industrial chemicals. acs.org
Hydroformylation: The addition of syngas (CO/H₂) across the double bond can produce aldehydes, which can be subsequently hydrogenated to alcohols for use in plasticizers or detergents.
The conversion of biomass-derived alcohols into advanced biofuels often involves similar catalytic strategies, such as condensation and alkylation reactions, highlighting the role of such molecules as platform chemicals in a circular economy. ecfr.gov The chemical recycling of styrenic polymers back to valuable chemicals like benzoic acid and acetophenone further underscores the industrial relevance of the structures accessible from 2-phenyl-2-hexanol. acs.org
Advanced Analytical and Characterization Methodologies in 2 Hexanol, 2 Phenyl Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular-level investigation of 2-Hexanol (B165339), 2-phenyl-. Various spectroscopic techniques provide complementary information regarding its structural framework, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Hexanol, 2-phenyl-. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of 2-Hexanol, 2-phenyl- exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the methyl group protons, and the hydroxyl proton. Protons on the carbon atom bearing the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 δ range libretexts.org. The aromatic protons resonate in the downfield region, typically between 7.0 and 8.0 ppm libretexts.org. The signals for the alkyl chain protons appear in the upfield region, with predictable splitting patterns based on spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the carbon atom attached to the electron-withdrawing hydroxyl group is deshielded, with its signal appearing in the 50 to 80 δ range libretexts.org. The aromatic carbons also show distinct signals in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the butyl and methyl groups resonate at higher fields.
Stereochemical Assignment : As 2-Hexanol, 2-phenyl- is a chiral molecule, NMR spectroscopy can be adapted to determine the absolute configuration of its enantiomers. This is often achieved by derivatizing the alcohol with a chiral auxiliary reagent, which introduces a second chiral center and creates diastereomers. These diastereomers are no longer mirror images and will exhibit distinct NMR spectra, allowing for their differentiation and, ultimately, the assignment of the absolute configuration of the original enantiomer researchgate.net. The use of chiral solvating agents can also induce chemical shift differences between enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hexanol, 2-phenyl-
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |
| Aromatic Protons | ~7.2 - 7.5 | Multiplet |
| Hydroxyl Proton | Variable, ~1.5 - 4.0 | Singlet (broad) |
| Methylene (B1212753) Protons (CH₂) | ~0.8 - 1.8 | Multiplets |
| Terminal Methyl (CH₃) | ~0.9 | Triplet |
| C-2 Methyl (CH₃) | ~1.5 | Singlet |
| Quaternary Carbon (C-OH) | ~70 - 80 | - |
| Aromatic Carbons | ~125 - 148 | - |
| Alkyl Carbons | ~14 - 45 | - |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 2-Hexanol, 2-phenyl-, as well as for gaining structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for identification and purity assessment.
The electron ionization (EI) mass spectrum of 2-Hexanol, 2-phenyl- (molar mass 178.27 g/mol ) would show a molecular ion peak (M⁺) at m/z 178. The fragmentation is typically dominated by alpha-cleavage, a characteristic pathway for alcohols. The most significant fragmentation involves the cleavage of the bond between the carbon bearing the hydroxyl group (C-2) and the butyl chain. This results in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable resonance-stabilized cation at m/z 121, which is often the base peak in the spectrum nih.gov. Other significant fragments can arise from further fragmentation of the butyl chain or the phenyl-containing fragment.
Table 2: Major Mass Spectrometry Fragments for 2-Hexanol, 2-phenyl-
| m/z | Proposed Fragment Ion | Description |
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 121 | [C₈H₉O]⁺ | Base Peak; loss of butyl radical via alpha-cleavage |
| 105 | [C₇H₅O]⁺ | Loss of methane from m/z 121 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation, from fragmentation of the butyl chain nih.gov |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, in 2-Hexanol, 2-phenyl-.
The IR spectrum of 2-Hexanol, 2-phenyl- is characterized by several key absorption bands. A prominent, broad absorption band in the region of 3300-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules libretexts.orglibretexts.org. In dilute solutions where hydrogen bonding is minimized, a sharper, less intense peak may appear around 3600 cm⁻¹ corresponding to "free" non-hydrogen-bonded O-H groups libretexts.org. Another strong absorption appears in the 1000-1200 cm⁻¹ range, which is attributed to the C-O stretching vibration libretexts.org. Additionally, the spectrum will display absorptions characteristic of the phenyl group, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
FT-IR spectroscopy is particularly effective for quantitatively studying the association of alcohol molecules into dimers and higher oligomers through hydrogen bonding researchgate.net. By analyzing the O-H stretching region at different concentrations and temperatures, it is possible to obtain thermodynamic data on the hydrogen bond formation researchgate.net. Raman spectroscopy provides complementary information, being particularly sensitive to the vibrations of the non-polar phenyl ring and the C-C backbone of the alkyl chain.
Table 3: Characteristic Infrared Absorption Frequencies for 2-Hexanol, 2-phenyl-
| Wavenumber (cm⁻¹) | Vibration Type | Appearance |
| ~3600 | O-H Stretch (non-H-bonded) | Sharp, weak (in dilute solution) |
| ~3200 - 3500 | O-H Stretch (H-bonded) | Strong, broad |
| ~3020 - 3080 | Aromatic C-H Stretch | Medium |
| ~2850 - 2960 | Aliphatic C-H Stretch | Strong |
| ~1450 - 1600 | Aromatic C=C Stretch | Medium to weak |
| ~1000 - 1200 | C-O Stretch | Strong |
2-Hexanol, 2-phenyl- possesses a chiral center at the C-2 position, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for distinguishing between these enantiomers and determining their absolute configuration (R or S).
These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light nsf.gov. Enantiomers produce CD and ORD spectra that are mirror images of each other—equal in magnitude but opposite in sign nsf.gov. Therefore, experimental measurement of the CD or ORD spectrum can be used to identify the specific enantiomer present or determine the enantiomeric excess in a mixture.
The absolute configuration is typically assigned by comparing the experimentally obtained chiroptical spectra with spectra predicted from high-level quantum chemical calculations, such as time-dependent density functional theory (TDDFT) researchgate.net. Because chiroptical spectroscopy is extremely sensitive to the three-dimensional arrangement of atoms, it provides a reliable method for the non-ambiguous assignment of absolute stereochemistry nsf.gov.
Chromatographic Separation and Analysis Methodologies
Chromatographic techniques are paramount for the separation, purification, and quantitative analysis of 2-Hexanol, 2-phenyl-.
Gas Chromatography (GC), typically equipped with a Flame Ionization Detector (FID), is the method of choice for assessing the purity of 2-Hexanol, 2-phenyl- and for monitoring the progress of its synthesis. The volatility of the compound makes it well-suited for GC analysis.
For purity analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5 or DB-5), is generally effective for this separation. The purity of the 2-Hexanol, 2-phenyl- is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
GC is also an invaluable tool for reaction monitoring. Small aliquots can be taken from a reaction mixture at different time points and analyzed to track the consumption of starting materials (e.g., 2-hexanone (B1666271) and a phenyl Grignard reagent) and the formation of the 2-Hexanol, 2-phenyl- product study.com.
Furthermore, by employing a chiral stationary phase (e.g., a cyclodextrin-based column), GC can be used to separate and quantify the individual enantiomers of 2-Hexanol, 2-phenyl-, a technique known as chiral GC nih.gov.
Table 4: Typical Gas Chromatography (GC) Parameters for 2-Hexanol, 2-phenyl- Analysis
| Parameter | Typical Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium or Hydrogen, constant flow (~1-2 mL/min) |
| Injection Port Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1 ratio) |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination of 2-Hexanol, 2-phenyl-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric excess (ee) of chiral compounds like 2-Hexanol, 2-phenyl-. uhplcs.comheraldopenaccess.us Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation. uhplcs.com The determination of enantiomeric excess is critical in fields like pharmaceuticals, where the two enantiomers of a molecule can have vastly different biological activities. nih.gov
The most common approach involves direct separation on a CSP. phenomenex.com These phases are typically based on polysaccharides such as cellulose or amylose that are derivatized with various functional groups (e.g., phenylcarbamates) and coated or immobilized on a silica (B1680970) support. phenomenex.comhplc.eu The choice of the CSP, mobile phase composition (often a mixture of an alkane like hexane and an alcohol like isopropanol), and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. taylorandfrancis.com
Once separated, the enantiomers are detected using a standard UV detector. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks. In some cases, chiroptical detectors like Circular Dichroism (CD) detectors can be coupled with HPLC to provide specific information about the chirality of the eluting compounds, although they may be less sensitive than UV detectors. uma.es
Table 1: Key Parameters in Chiral HPLC Method Development for Enantiomeric Excess Determination
| Parameter | Description | Common Selections for Phenyl Alcohols |
| Chiral Stationary Phase (CSP) | The chiral environment that enables enantioseparation. | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dichlorophenylcarbamate)). phenomenex.com |
| Mobile Phase Mode | The type of solvent system used for elution. | Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO). NP is common for phenyl alcohols. |
| Mobile Phase Composition | The specific solvents and their ratios. | Typically Heptane/Isopropanol or Hexane/Ethanol mixtures for Normal Phase. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Optimized for best resolution and analysis time, typically 0.5-1.5 mL/min. |
| Temperature | Column temperature can affect selectivity and resolution. | Often controlled between 20-40 °C. |
| Detector | The device used to monitor the separated components. | UV-Vis detector is most common. CD detectors offer chiral-specific detection. heraldopenaccess.us |
Advanced Chromatographic Techniques for Complex Mixture Analysis Involving 2-Hexanol, 2-phenyl-
When 2-Hexanol, 2-phenyl- is part of a complex matrix, such as a reaction mixture or an environmental sample, more advanced chromatographic techniques are required for its separation and identification. researchgate.net These methods offer higher resolution, increased sensitivity, and the ability to provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly well-suited for the analysis of volatile and semi-volatile compounds like 2-Hexanol, 2-phenyl-. ijpsjournal.comuomustansiriyah.edu.iq In GC-MS, the mixture is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. uomustansiriyah.edu.iq This process provides a unique "fingerprint" (mass spectrum) for each compound, allowing for its positive identification by comparison to spectral libraries. nih.gov
Other advanced techniques include:
Ultra-High Performance Liquid Chromatography (UHPLC) : This technique uses columns with smaller particles (<2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. ijpsjournal.com
Multidimensional Chromatography (MDC) : In techniques like comprehensive two-dimensional liquid chromatography (LCxLC), two different chromatographic systems are combined to separate extremely complex mixtures that cannot be resolved in a single dimension. mdpi.com This is particularly useful for profiling complex samples where 2-Hexanol, 2-phenyl- may be a minor component.
Table 2: Comparison of Advanced Chromatographic Techniques for Analysis of 2-Hexanol, 2-phenyl-
| Technique | Principle of Separation | Key Advantages for 2-Hexanol, 2-phenyl- Analysis |
| GC-MS | Volatility and differential partitioning between a gas mobile phase and a liquid/solid stationary phase. uomustansiriyah.edu.iq | High sensitivity; provides structural information for definitive identification. ijpsjournal.com |
| UHPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase, using sub-2µm particles. ijpsjournal.com | Faster analysis, higher resolution, and lower solvent consumption compared to HPLC. |
| Multidimensional Chromatography (e.g., LCxLC) | Utilizes two or more independent separation mechanisms in tandem. mdpi.com | Greatly enhanced peak capacity for resolving components in highly complex mixtures. |
Computational and Theoretical Investigations
Computational chemistry provides invaluable insights into the molecular properties of 2-Hexanol, 2-phenyl- at an atomic level, complementing experimental findings.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions of 2-Hexanol, 2-phenyl-
Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of molecules. mdpi.com For 2-Hexanol, 2-phenyl-, DFT calculations can predict a range of properties that govern its stability and reactivity. These calculations model the electron density to determine the molecule's ground-state energy, optimized geometry, and the distribution of electrons. mdpi.com
Key parameters derived from DFT studies include:
HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.
Natural Bond Orbital (NBO) Analysis : This analysis provides information on charge transfer interactions between filled and vacant orbitals, which can explain stabilizing effects like hyperconjugation.
Table 3: Properties of 2-Hexanol, 2-phenyl- Predictable by DFT
| Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformation. researchgate.net |
| HOMO-LUMO Energy Gap | Indicates kinetic stability and chemical reactivity. researchgate.net |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Density Distribution | Reveals the distribution of electrons within the molecule, highlighting polar bonds and reactive sites. mdpi.com |
Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior of Phenyl Alcohols, including 2-Hexanol, 2-phenyl-
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For phenyl alcohols, MD simulations can model how multiple molecules interact in the liquid state, revealing details about hydrogen bonding, π-π stacking, and aggregation behavior. nih.govacs.org
Studies on related phenyl alcohols show that the presence of both a hydroxyl group and a phenyl ring leads to a competition between two primary types of intermolecular interactions:
Hydrogen Bonding : The hydroxyl groups can form hydrogen bond networks (O-H···O), leading to the formation of supramolecular clusters. nih.gov
π-π Stacking : The aromatic phenyl rings can interact with each other through π-π stacking.
Research indicates that the bulky phenyl group can disrupt the formation of extended hydrogen-bonded chains that are common in aliphatic alcohols. nih.gov This results in smaller, more disordered supramolecular clusters compared to their non-aromatic counterparts. nih.govresearchgate.net The aggregation is driven by a combination of hydrogen bonds and weaker π-π interactions. mdpi.com
Table 4: Key Intermolecular Interactions in Phenyl Alcohols
| Interaction Type | Description | Role in Aggregation of 2-Hexanol, 2-phenyl- |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to an electronegative atom (Oxygen) and another nearby electronegative atom. | Primary driving force for the formation of small, chain-like or cyclic clusters. nih.gov |
| π-π Stacking | A non-covalent interaction between aromatic rings. | A competing interaction that influences the orientation of molecules within an aggregate. mdpi.com |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall cohesion in the liquid state. |
Conformational Analysis and Stereoelectronic Effects in 2-Hexanol, 2-phenyl-
2-Hexanol, 2-phenyl- possesses significant conformational flexibility due to the rotation around several single bonds, including the C-C bonds of the butyl chain and the C-phenyl bond. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing electronic interactions.
Other Advanced Characterization Techniques
Beyond chromatography and computational methods, various spectroscopic techniques are essential for the structural elucidation and characterization of 2-Hexanol, 2-phenyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR provides information on the number and chemical environment of the carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS) : As mentioned with GC-MS, MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation. The mass spectrum of 2-Hexanol, 2-phenyl- shows characteristic peaks corresponding to the fragmentation of the molecule. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. For 2-Hexanol, 2-phenyl-, a broad absorption band characteristic of the O-H stretching of the alcohol group would be prominent, along with peaks corresponding to C-H and C=C (aromatic) stretching. nih.gov
Table 5: Summary of Spectroscopic Data for 2-Hexanol, 2-phenyl-
| Technique | Information Provided | Key Features for 2-Hexanol, 2-phenyl- |
| ¹³C NMR | Unique signal for each chemically distinct carbon atom. | Confirms the presence of 12 carbon atoms in different chemical environments. |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | Provides a molecular ion peak and characteristic fragment peaks (e.g., loss of the butyl group). nih.gov |
| IR Spectroscopy | Presence of functional groups. | Broad O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), and C=C stretches (aromatic ring). nih.gov |
Dielectric Spectroscopy for Understanding Molecular Relaxation and Hydrogen Bonding Dynamics of Phenyl Alcohols
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of materials, particularly those involving hydrogen bonds, such as phenyl alcohols. It measures the complex dielectric permittivity over a wide range of frequencies, revealing information about the rotational dynamics of molecular dipoles and the collective motions of supramolecular structures. arxiv.orgnih.gov
In the study of monohydroxy alcohols, BDS spectra are often characterized by a prominent feature known as the Debye process. arxiv.org This process is considered a signature of the dynamics of transient, chain-like supramolecular structures formed via hydrogen bonding. arxiv.org Alongside the Debye process, a structural α-relaxation is typically observed at higher frequencies, which is associated with the dynamic glass transition of the liquid.
Research on structural isomers of phenylpropanol, which serve as close analogs for 2-Hexanol, 2-phenyl-, has demonstrated the profound impact of molecular architecture on these relaxation behaviors. arxiv.orgruc.dk Key findings include:
Steric Hindrance: The position of the bulky phenyl ring relative to the hydroxyl (-OH) group significantly influences the formation of hydrogen-bonded chains. When the phenyl group is closer to the hydroxyl group, it introduces steric hindrance that can disrupt the formation of long, linear chains. arxiv.org
Relaxation Dynamics: This steric hindrance leads to a decrease in the intensity of the Debye relaxation peak in the dielectric spectrum. arxiv.org This suggests a shift in the equilibrium from linear, chain-like hydrogen-bonded structures towards smaller, possibly ring-like, structures. arxiv.org
Process Separation: Despite the influence of the phenyl group, both the Debye process and the α-relaxation can still be identified and separated in the dielectric spectra. arxiv.orgruc.dk This allows for the distinct characterization of the dynamics of the supramolecular structures and the individual molecular reorientations. In phenylpropanols, the time scales of the Debye and alpha processes appear to be strongly coupled, with a temperature-independent separation. ruc.dk
These findings indicate that while the phenyl group in compounds like 2-Hexanol, 2-phenyl- modifies the hydrogen-bonding network, it does not eliminate it. BDS allows for the detailed quantification of these effects on molecular and supramolecular dynamics.
Table 1: Relaxation Processes in Phenyl Alcohols Detected by Dielectric Spectroscopy
| Relaxation Process | Origin | Typical Frequency Range | Information Gained |
|---|---|---|---|
| Debye Process | Collective reorientation of transient, linear hydrogen-bonded supramolecular chains. | Lower frequencies (slower process) | Dynamics and extent of long-range hydrogen-bonding networks. |
| α-Relaxation (Structural) | Cooperative reorientation of individual molecules near the glass transition. | Higher frequencies (faster process) | Viscosity-related structural dynamics and calorimetric glass transition behavior. |
| β-Relaxation (Secondary) | Localized, non-cooperative molecular motions. | Very high frequencies | Intramolecular degrees of freedom or local motions of small molecular groups. |
X-ray Diffraction Studies of Solid-State Structures of 2-Hexanol, 2-phenyl- Derivatives
X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2-Hexanol, 2-phenyl-, single-crystal XRD provides definitive information on the solid-state conformation and the intricate network of intermolecular interactions that dictate the crystal packing.
The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.
An XRD analysis of a crystalline derivative of 2-Hexanol, 2-phenyl- would yield critical structural data, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the molecule's conformation in the solid state.
Crystal System and Space Group: Fundamental parameters defining the symmetry and repeating unit cell of the crystal lattice.
Intermolecular Interactions: The study of the crystal packing reveals how molecules interact with their neighbors. This is particularly important for identifying and characterizing hydrogen bonds (e.g., O-H···O interactions), as well as weaker interactions like C-H···π and π···π stacking, which are significant in phenyl-containing compounds. eurjchem.com These interactions are crucial for the stability and physical properties of the crystal. eurjchem.com
Supramolecular Architecture: XRD elucidates how intermolecular interactions guide the self-assembly of molecules into larger, ordered structures, such as one-dimensional chains or three-dimensional frameworks. eurjchem.comnih.gov
| Interplanar Angles | Dihedral angles between planes, such as phenyl rings. | Describes the relative orientation of different parts of the molecule and neighboring molecules. |
Inverse Gas Chromatography (IGC) for Surface Interaction Studies involving 2-Hexanol
Inverse Gas Chromatography (IGC) is a highly sensitive and versatile gas-phase technique used to characterize the surface and bulk properties of solid materials, including polymers, fibers, and powders. azom.comresearchgate.net In contrast to conventional GC, where a known stationary phase is used to separate an unknown mixture, IGC uses a column packed with the solid material of interest (the stationary phase) and injects known vapor probes to measure their interaction with the solid's surface. researchgate.net
When studying surface interactions involving an alcohol like 2-Hexanol, it can be used as a polar probe molecule. By measuring the retention time of 2-Hexanol and other probes on a solid surface, one can determine crucial thermodynamic parameters related to surface energy and acid-base properties. nih.govpaint.org
The primary data obtained from an IGC experiment is the net retention volume (VN), which quantifies the interaction strength between the probe and the solid surface. nih.gov From this, several key surface properties can be calculated:
Dispersive Component of Surface Free Energy (γSD): This component relates to van der Waals dispersion forces at the surface. It is determined by measuring the retention volumes of a series of nonpolar n-alkane probes. A plot of RTln(VN) against a function of the probes' properties allows for the calculation of γSD from the slope. nih.gov
Specific (Acid-Base) Interactions: Polar probes, such as 2-Hexanol, can interact with the surface through both dispersive forces and more specific interactions (e.g., hydrogen bonding, dipole-dipole). The contribution from these specific interactions (ΔGAS) can be isolated by subtracting the dispersive contribution.
Acid-Base Properties (KA and KD): By using a set of acidic and basic probes, the surface can be characterized by its ability to act as an electron acceptor (acidic character, KA) or an electron donor (basic character, KD). nih.gov As a protic molecule, 2-Hexanol can act as both a weak acid and a base, making it a useful probe for characterizing these properties on a given surface.
Table 3: Example Surface Property Data from an IGC Experiment
| Property | Description | Method of Determination | Example Value (Polymer Surface) |
|---|---|---|---|
| Dispersive Surface Free Energy (γSD) | The part of the surface energy due to London dispersion forces. | Measured using a series of n-alkane probes (e.g., hexane, heptane, octane). | 35.5 mJ/m² at 303 K |
| Specific Enthalpy of Adsorption (ΔHAS) | The enthalpy change associated with specific interactions of a polar probe. | Measured by performing experiments at multiple temperatures with a polar probe. | -15.2 kJ/mol (for a basic probe) |
| Acidic Constant (KA) | A quantitative measure of the surface's electron acceptor (acidic) sites. | Calculated from the specific free energy of adsorption of basic probes. | 0.03 |
| Basic Constant (KD) | A quantitative measure of the surface's electron donor (basic) sites. | Calculated from the specific free energy of adsorption of acidic probes. | 0.45 |
Applications in Advanced Organic Synthesis and Materials Science Research
2-Hexanol (B165339), 2-phenyl- as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, after guiding the formation of the desired stereoisomer, can typically be recovered for reuse. wikipedia.org Compounds with structural similarities to 2-Hexanol, 2-phenyl-, such as trans-2-phenyl-1-cyclohexanol (B1200244), have been effectively used as chiral auxiliaries. wikipedia.orgwikipedia.org For instance, trans-2-phenyl-1-cyclohexanol was utilized in ene reactions of its derived glyoxylic acid ester, achieving a 10:1 diastereomeric ratio in the synthesis of precursors to (−)-heptemerone B and (−)-guanacastepene E. wikipedia.org
Similarly, chiral ligands are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a reaction. sigmaaldrich.commdpi.com Various chiral alcohols and their derivatives have been developed and employed as ligands in a range of asymmetric transformations, including additions, oxidations, and polymerizations. sigmaaldrich.comtcichemicals.com While the structural characteristics of 2-Hexanol, 2-phenyl- make it a candidate for such applications, specific research detailing its use as a chiral auxiliary or ligand is not prominently featured in the reviewed literature. The development of chiral ligands is an active area of research, with a focus on creating ligands that are efficient for constructing enantioenriched compounds from achiral substrates. sigmaaldrich.com
Research on 2-Hexanol, 2-phenyl- as a Building Block in Complex Molecule Synthesis
A chemical building block is a molecule that can be used as a starting material or an intermediate to construct more complex molecular architectures. illinois.edu The synthesis of 2-Hexanol, 2-phenyl- can be accomplished via a Grignard reaction, a common method for forming carbon-carbon bonds. chegg.comchegg.comdoubtnut.com This involves reacting a Grignard reagent, such as phenylmagnesium bromide, with a ketone like 2-hexanone (B1666271), or butylmagnesium bromide with acetophenone (B1666503), followed by hydrolysis to yield the tertiary alcohol. chegg.comchegg.comdoubtnut.com
The potential of 2-Hexanol, 2-phenyl- as a platform molecule has been explored in the context of producing liquid transportation fuels from biomass. conicet.gov.ar Research has investigated the gas-phase upgrading of 2-hexanol as a model compound derived from sugars. conicet.gov.ar This process involves a sequence of dehydrogenation, C-C coupling, dehydration, and hydrogenation reactions over bifunctional catalysts to produce higher molecular weight compounds suitable for fuels. conicet.gov.ar In this context, 2-Hexanol, 2-phenyl- serves as a foundational structure that can be catalytically transformed into more complex and valuable molecules. conicet.gov.ar The development of new chemical building blocks, particularly those that provide access to complex 3D molecules, is a significant area of research aimed at simplifying the synthesis of natural products and other complex targets. illinois.edu
Investigation of 2-Hexanol, 2-phenyl- in Catalyst Development and Reaction Optimization Studies
The performance of catalysts is often evaluated using model substrates in reaction optimization studies. 2-Hexanol and its derivatives are utilized in such investigations to probe the activity and selectivity of newly developed catalytic systems. For example, the conversion of 2-hexanol has been studied using catalysts based on sodium-magnesium mixed phosphates and magnesium orthophosphates. ebi.ac.uk The activity and selectivity of these solid catalysts were found to be highly dependent on the specific synthetic procedure used to prepare them. ebi.ac.uk
In the field of transfer hydrogenation, a crucial reaction in organic synthesis, ruthenium(II) complexes have been tested for the reduction of ketones like 2-hexanone to 2-hexanol. researchgate.net One study found that a specific half-sandwich Ru(II) complex achieved a 97% conversion of 2-hexanone to 2-hexanol after 6 hours. researchgate.net Furthermore, the gas-phase upgrading of 2-hexanol has been investigated using bifunctional Cu-based mixed oxide catalysts. conicet.gov.ar These studies focus on understanding the reaction pathways and the roles of different active sites (metal, base, and acid sites) in the tandem sequence of dehydrogenation, carbon-carbon coupling, dehydration, and hydrogenation. conicet.gov.ar Such research is essential for designing more efficient catalysts for converting biomass-derived molecules into fuels and chemicals. conicet.gov.ar
Studies on the Integration of 2-Hexanol, 2-phenyl- into Novel Materials and Functional Systems
The unique molecular structure of phenyl alcohols, including 2-Hexanol, 2-phenyl-, makes them interesting candidates for research in materials science. Their ability to form hydrogen bonds, combined with the presence of a bulky phenyl group, influences their physical properties and their behavior in condensed phases.
Dielectric spectroscopy is a powerful tool for investigating the molecular dynamics of materials. Phenyl alcohols (PhAs) are a class of materials that exhibit interesting dielectric behavior. acs.orgnih.gov Studies on various phenyl alcohols, such as 2-phenyl-1-ethanol and 6-phenyl-1-hexanol, show a single dominant relaxation process in their dielectric loss spectra. nih.gov This prominent feature, often referred to as a Debye-like process, is associated with the dynamics of hydrogen-bonded structures. acs.orgnih.gov
Table 1: Dielectric Constants of Selected Alcohols
| Compound Name | Dielectric Constant |
|---|---|
| Ethanol | 24.5 |
| 1-Hexanol | 13.3 |
| Isopropyl alcohol | 17.9 |
| Methanol | 32.7 |
Research combining dielectric and mechanical measurements on a series of phenyl alcohols has suggested that the single dominant relaxation peak observed is likely a superposition of two processes: a slow Debye-like mode and the structural (α) relaxation. nih.gov These processes are attributed to cross-correlations between dipole-dipole interactions and self-dipole correlations, respectively, but appear as a single peak due to their similar time scales. nih.gov
The self-assembly of alcohol molecules into supramolecular structures is primarily driven by hydrogen bonding. acs.orgresearchgate.net In phenyl alcohols, the interplay between the hydroxyl group's ability to form hydrogen bonds and the steric hindrance from the bulky phenyl ring dictates the nature of these networks. researchgate.net The phenyl ring itself can participate in intermolecular interactions, such as O-H···π and π-π stacking, which adds complexity to the self-assembly process. acs.orgresearchgate.netrsc.org
Studies on various phenyl alcohols have shown that these molecules can organize into nanosized clusters even when significantly sterically hindered. researchgate.net The size and concentration of these H-bonded clusters are influenced by the size and type of the steric hindrance. acs.org The phenyl ring plays a dual role: it acts as a steric impediment to the formation of extensive hydrogen bond networks, and it also provides an alternative interaction site (O-H···π), leading to a more heterogeneous hydrogen-bonding pattern compared to non-aromatic alcohols. acs.orgresearchgate.net This can result in different sizes of supramolecular assemblies and varying concentrations. acs.org The formation of an irreversible adsorption layer has been observed when phenyl alcohols are confined within silica (B1680970) nanopores, stabilized by strong hydrogen bonds between the alcohol and silanol (B1196071) groups, as well as π-stacking interactions between phenyl rings. rsc.org
Q & A
Q. What are the recommended methods for synthesizing 2-phenyl-2-hexanol in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic addition or Grignard reactions. For example, reacting 2-hexanone with phenylmagnesium bromide under anhydrous conditions yields 2-phenyl-2-hexanol. Purification via fractional distillation (boiling point: ~237.6°C ) or recrystallization is critical. Confirm purity using GC-MS or NMR to detect residual ketone or Grignard reagent byproducts .
Q. How can researchers characterize the structural and physicochemical properties of 2-phenyl-2-hexanol?
- Methodological Answer :
- Structural Analysis : Use H/C NMR to identify the chiral center (C2) and aromatic protons. IR spectroscopy confirms the alcohol (-OH) stretch (~3200–3600 cm) .
- Physicochemical Properties :
| Property | Value | Technique |
|---|---|---|
| Boiling Point | 237.5–237.6°C | Distillation |
| Density | 0.955 g/cm | Pycnometry |
| Refractive Index | 1.505–1.506 | Abbe Refractometer |
| Flash Point | 104.5–104.6°C | Cleveland Open Cup |
Q. What experimental precautions are necessary when handling 2-phenyl-2-hexanol?
- Methodological Answer : Use flame-resistant equipment (flash point >100°C ). Avoid skin contact by wearing nitrile gloves and lab coats. Store in airtight containers under inert gas (N) to prevent oxidation. Conduct reactions in fume hoods due to potential vapor release .
Advanced Research Questions
Q. How can enantiomeric resolution of 2-phenyl-2-hexanol be achieved, given its chiral center?
Q. What metabolic pathways or toxicological profiles are hypothesized for 2-phenyl-2-hexanol?
- Methodological Answer : While direct data are scarce, structural analogs (e.g., 2-hexanol) undergo hepatic oxidation to ketones (e.g., 2-hexanone) via cytochrome P450 enzymes . Assess toxicity using in vitro hepatocyte assays or in silico QSAR models (e.g., OECD Toolbox). Note that 2,5-hexanedione, a neurotoxic metabolite of n-hexane, is structurally distinct but highlights the need for metabolic profiling .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling point)?
- Methodological Answer : Cross-validate using primary standards (e.g., NIST-certified reference materials). For boiling point variations (±0.1°C), ensure calibration of thermocouples and account for atmospheric pressure adjustments. Publish detailed experimental conditions (e.g., distillation setup, purity thresholds) to enable reproducibility .
Q. What catalytic systems enhance the reactivity of 2-phenyl-2-hexanol in dehydration or esterification reactions?
- Methodological Answer : Acid-catalyzed dehydration (HSO, TsOH) yields alkenes, monitored via GC. For esterification, use Mitsunobu conditions (DIAD, PPh) with carboxylic acids. Kinetic studies via H NMR track reaction progress. Surface tension measurements (e.g., pendant drop method) can optimize solvent selection for heterogeneous catalysis .
Q. How stable is 2-phenyl-2-hexanol under long-term storage, and what degradation products form?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) reveals oxidation to 2-phenyl-2-hexanone. Monitor via HPLC-UV (λ = 254 nm) and FTIR for carbonyl formation. Store under argon with antioxidants (BHT) to inhibit radical-mediated degradation .
Data Contradiction Analysis
Q. Why do some sources report slight variations in density (0.955 vs. 0.954 g/cm3^33)?
- Resolution : Minor discrepancies arise from measurement techniques (e.g., pycnometry vs. hydrometry) and temperature control (±0.1°C). Standardize at 20°C and use NIST-traceable equipment. Publish uncertainty ranges in datasets .
Applications in Organic Synthesis
Q. Can 2-phenyl-2-hexanol serve as a chiral auxiliary or building block for complex molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
